molecular formula C18H14ClNO4 B5597062 1'-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-1',2'-DIHYDROSPIRO[1,3-DIOXOLANE-2,3'-INDOL]-2'-ONE

1'-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-1',2'-DIHYDROSPIRO[1,3-DIOXOLANE-2,3'-INDOL]-2'-ONE

Cat. No.: B5597062
M. Wt: 343.8 g/mol
InChI Key: ZSTKASWKKCILJO-UHFFFAOYSA-N
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Description

The compound 1'-[2-(4-chlorophenyl)-2-oxoethyl]-1',2'-dihydrospiro[1,3-dioxolane-2,3'-indol]-2'-one is a spirocyclic heterocycle featuring a fused 1,3-dioxolane and indole scaffold. Its structure includes a 4-chlorophenyl-oxoethyl substituent at the spiro-junction, which introduces steric bulk and electronic effects. Spiro compounds like this are of significant interest in medicinal chemistry due to their conformational rigidity, which can enhance binding specificity to biological targets . While direct synthetic or pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., spirooxindoles, spiro-dioxolanes) are widely explored for applications ranging from enzyme inhibition to material science .

Properties

IUPAC Name

1'-[2-(4-chlorophenyl)-2-oxoethyl]spiro[1,3-dioxolane-2,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO4/c19-13-7-5-12(6-8-13)16(21)11-20-15-4-2-1-3-14(15)18(17(20)22)23-9-10-24-18/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTKASWKKCILJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Spirocyclization: The spirocyclic structure is formed by reacting the indole derivative with a suitable diol under acidic conditions to form the dioxolane ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1’-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the chlorophenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorinating agents like thionyl chloride or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

1’-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its mechanism of action.

Mechanism of Action

The mechanism of action of 1’-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Notable Features
Target Compound C19H15ClNO4* ~348.8* Spiro[1,3-dioxolane-2,3'-indole] 4-Chlorophenyl-oxoethyl Rigid spirocore with electron-withdrawing Cl
1',2'-Dihydrospiro[1,3-dioxolane-2,3'-indol]-2'-one C10H9NO3 191.19 Spiro[1,3-dioxolane-2,3'-indole] None Simpler core; no substituents
(2R,3S)-1,3-Bis(4-chlorophenyl)spiro[azetidine-2,3'-indoline]-2',4-dione C23H18ClN2O2 389.11 Spiro[azetidine-2,3'-indoline] Two 4-chlorophenyl groups β-Lactam ring; high steric hindrance
5''-Bromospiro[1,3-dioxolane-2,3''-indol]-2''(1''H)-one C14H15F3O3SSi 348.33 Spiro[1,3-dioxolane-2,3''-indol] Bromo, trifluoromethyl, silane Halogenated; silicon inclusion
3'-(2-Naphthoyl)-4'-(4-(dimethylamino)phenyl)spiro[indoline-3,2'-pyrrolidin]-2-one C23H21N3O2* ~371.4* Spiro[indoline-3,2'-pyrrolidin] Naphthoyl, dimethylaminophenyl Polar substituents; potential bioactivity
4-(2-Bromoethyl)-3-chloro-1H-indole-2(3H)-one C10H9BrClNO 274.54 Indole-2-one Bromoethyl, chloro Reactive halogen groups

*Estimated based on structural similarity.

Electronic and Steric Effects

  • Steric Impact : The bulky 4-chlorophenyl group may restrict rotation, stabilizing specific conformations critical for binding .

Pharmacological and Industrial Potential

  • Medicinal Applications: Spirooxindoles (e.g., ) are known for anticancer and antimicrobial activity. The target compound’s chlorine substituent could modulate solubility and membrane permeability.
  • Material Science : Spiro-dioxolanes (e.g., ) are explored for optoelectronic applications due to their rigid, conjugated systems.

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